![molecular formula C10H18ClNO4S B13621299 tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B13621299.png)
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a chlorosulfonylmethyl cyclopropyl derivative under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography.
化学反应分析
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate .
科学研究应用
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a reagent for synthesizing new organic compounds and intermediates.
Biology: It is used in biochemical studies to modify proteins and peptides.
Medicine: The compound is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate involves its ability to react with nucleophiles, leading to the formation of new chemical bonds . The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function .
相似化合物的比较
tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate can be compared with similar compounds such as:
tert-butyl chlorosulfonylcarbamate: Similar in structure but lacks the cyclopropyl group.
tert-butyl N-({1-[(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: Contains a piperidine ring instead of a cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific reactivity and stability characteristics .
属性
分子式 |
C10H18ClNO4S |
|---|---|
分子量 |
283.77 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H18ClNO4S/c1-9(2,3)16-8(13)12-6-10(4-5-10)7-17(11,14)15/h4-7H2,1-3H3,(H,12,13) |
InChI 键 |
OMWMOQWZXPKCMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


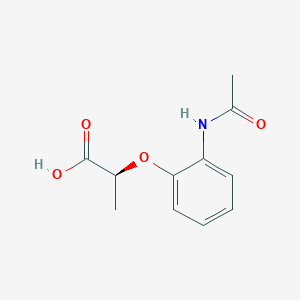
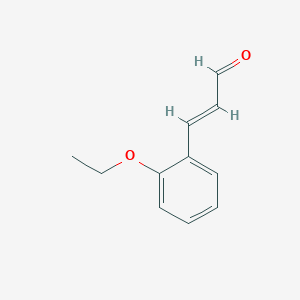
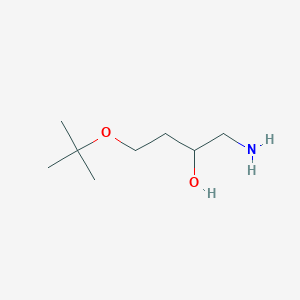
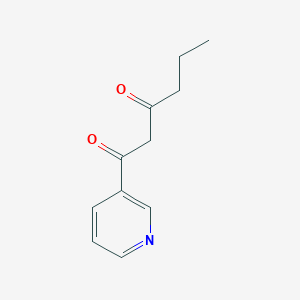

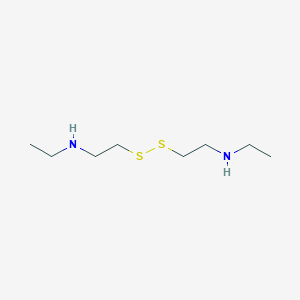
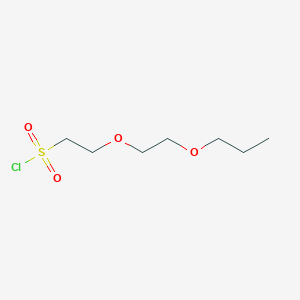
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
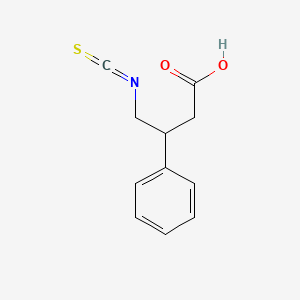
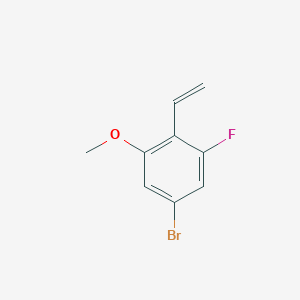
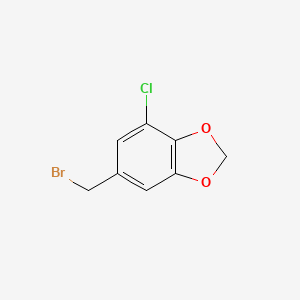
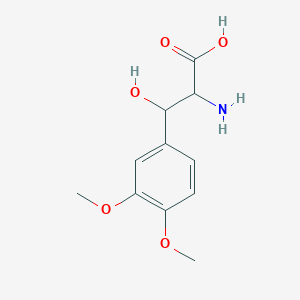
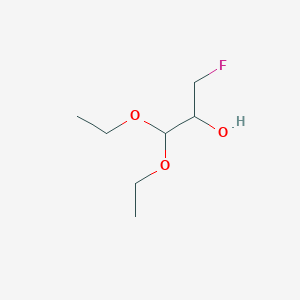
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
